molecular formula C11H14N2O3 B2381240 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid CAS No. 1247361-28-9

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid

Cat. No.: B2381240
CAS No.: 1247361-28-9
M. Wt: 222.244
InChI Key: MKRAPDPOKLRFSD-UHFFFAOYSA-N
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Description

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted at position 4 with a carboxylic acid group and at position 2 with a pyrrolidine moiety. The pyrrolidine ring further bears a hydroxymethyl (-CH₂OH) group at its 2-position. This combination of functional groups confers unique physicochemical properties, including enhanced hydrophilicity due to the polar carboxylic acid and hydroxymethyl groups. The compound’s molecular formula is inferred as C₁₁H₁₄N₂O₃, with an estimated molecular weight of 222.24 g/mol (calculated based on structural components).

Properties

IUPAC Name

2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-7-9-2-1-5-13(9)10-6-8(11(15)16)3-4-12-10/h3-4,6,9,14H,1-2,5,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRAPDPOKLRFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC(=C2)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid typically involves the reaction of pyridine-4-carboxylic acid with 2-(hydroxymethyl)pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods are designed to be scalable and efficient, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative .

Scientific Research Applications

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Highlights
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid (Target) C₁₁H₁₄N₂O₃* 222.24* Carboxylic acid, pyrrolidine, hydroxymethyl Pyridine core with pyrrolidine substituent at position 2; hydroxymethyl on pyrrolidine
1-(2-Pyridin-4-yl-ethyl)-piperidine-4-carboxylic acid C₁₃H₁₈N₂O₂ 234.29 Carboxylic acid, piperidine, pyridine Piperidine (6-membered ring) linked via ethyl spacer to pyridine
2-Hydroxy-6-methylpyridine-4-carboxylic acid C₇H₇NO₃ 153.14 Carboxylic acid, hydroxy, methyl Pyridine with hydroxy (position 2) and methyl (position 6) substituents
(2R,4S)-4-(Hydroxymethyl)-2-pyrrolidinecarboxylic acid C₆H₁₁NO₃ 145.16 Carboxylic acid, hydroxymethyl, pyrrolidine Pyrrolidine ring with hydroxymethyl and carboxylic acid groups; stereospecific (2R,4S)

*Inferred values based on structural components.

Key Observations:

Ring Systems :

  • The target compound’s pyrrolidine (5-membered ring) differs from the piperidine (6-membered) in , leading to differences in ring strain and conformational flexibility. Smaller rings like pyrrolidine may exhibit higher torsional strain but improved steric accessibility in binding interactions.
  • The absence of a pyridine ring in reduces aromatic interactions compared to the target compound.

Substituent Effects :

  • The hydroxymethyl group in the target and enhances hydrophilicity compared to the methyl group in . This could improve aqueous solubility and reduce logP values.
  • The ethyl spacer in introduces greater flexibility but may reduce binding affinity compared to the direct pyrrolidine-pyridine linkage in the target.

Stereochemistry :

  • Compound specifies (2R,4S) stereochemistry, highlighting the importance of chirality in biological activity. The target compound’s stereochemical configuration (if present) could similarly influence its interactions with biological targets.

Physicochemical Properties

  • Solubility : The carboxylic acid and hydroxymethyl groups in the target compound likely confer higher aqueous solubility than (piperidine with ethyl spacer) and (methyl substituent).
  • Hydrogen Bonding : The target and exhibit stronger hydrogen-bonding capacity due to -COOH and -CH₂OH groups, unlike and , which lack hydroxyl moieties.

Biological Activity

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound's structure features a pyridine ring substituted with a carboxylic acid group at the 4-position and a hydroxymethyl-substituted pyrrolidine ring at the 2-position. The molecular formula is C11H13N3O3C_{11}H_{13}N_3O_3.

Synthesis Method:
The synthesis typically involves the reaction of 2-chloropyridine-4-carboxylic acid with 2-(hydroxymethyl)pyrrolidine under basic conditions, often using potassium carbonate in dimethylformamide (DMF) at elevated temperatures. This method allows for the formation of the desired product with good yields.

Anticancer Properties

Research indicates that derivatives of pyrrolidine compounds, including 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid, exhibit significant anticancer activity. A study evaluated its effects on A549 human lung adenocarcinoma cells. The compound demonstrated structure-dependent anticancer activity, with varying effects based on structural modifications.

Table 1: Anticancer Activity Data

CompoundViability (%) Post-TreatmentMechanism of Action
Base Compound78–86%Moderate cytotoxicity
Hydrazone DerivativeReduced to 64%Enhanced binding to cancer cell receptors
Phenyl Substituted Compounds61%Increased apoptosis induction

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against multidrug-resistant pathogens. Studies have shown that it exhibits inhibitory effects against various strains, including Klebsiella pneumoniae and Staphylococcus aureus.

Table 2: Antimicrobial Activity Overview

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Klebsiella pneumoniae32 µg/mLModerate
Staphylococcus aureus16 µg/mLStrong
Escherichia coli64 µg/mLWeak

Case Study 1: Anticancer Efficacy

In a controlled study on A549 cells, the compound was administered at a concentration of 100 µM for 24 hours. The results indicated a significant reduction in cell viability compared to untreated controls, suggesting potential as an anticancer agent.

Case Study 2: Antimicrobial Resistance

Another study focused on the efficacy of this compound against resistant bacterial strains. The findings highlighted its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens.

The biological activity of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid is attributed to its ability to interact with specific molecular targets. It acts as a ligand that can modulate receptor activity or inhibit enzymatic pathways involved in disease processes.

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